2-{5,11-dimethyl-2-oxo-10-thia-1,4,8,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8,11-tetraen-4-yl}-N-(3-methoxyphenyl)acetamide

Catalog No.
S11605782
CAS No.
M.F
C18H17N5O3S
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{5,11-dimethyl-2-oxo-10-thia-1,4,8,12-tetraazatr...

Product Name

2-{5,11-dimethyl-2-oxo-10-thia-1,4,8,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8,11-tetraen-4-yl}-N-(3-methoxyphenyl)acetamide

IUPAC Name

2-(5,11-dimethyl-2-oxo-10-thia-1,4,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraen-4-yl)-N-(3-methoxyphenyl)acetamide

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C18H17N5O3S/c1-10-7-14-16(17(25)23-18(20-14)27-11(2)21-23)22(10)9-15(24)19-12-5-4-6-13(8-12)26-3/h4-8H,9H2,1-3H3,(H,19,24)

InChI Key

GMIRTCAQPARIJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC(=O)NC3=CC(=CC=C3)OC)C(=O)N4C(=N2)SC(=N4)C

The compound 2-{5,11-dimethyl-2-oxo-10-thia-1,4,8,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8,11-tetraen-4-yl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule characterized by a unique structure that incorporates a tetraazatricyclo framework and various functional groups. The presence of sulfur and nitrogen in its structure suggests potential reactivity and biological activity. Its molecular formula includes elements such as carbon, hydrogen, oxygen, nitrogen, and sulfur, contributing to its diverse chemical properties.

Due to its functional groups. Key reactions may include:

  • Nucleophilic substitutions: The amide group can undergo hydrolysis under acidic or basic conditions.
  • Reduction reactions: The carbonyl group in the acetamide may be reduced to an alcohol.
  • Cyclization reactions: The presence of multiple double bonds and heteroatoms allows for potential cyclization under specific conditions.

Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial properties: Compounds with tetraazatricyclo structures have shown effectiveness against various bacterial strains.
  • Anticancer activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory effects: Certain analogs have demonstrated potential in reducing inflammation markers in vitro.

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the tetraazatricyclo core: This can be achieved through cyclization reactions involving precursors containing nitrogen and sulfur.
  • Introduction of substituents: The methoxyphenyl group and acetamide functionalities are added via electrophilic aromatic substitution or coupling reactions.
  • Purification: Techniques such as recrystallization or chromatography are used to isolate the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural chemicals: Its antimicrobial properties may be harnessed in developing new pesticides or fungicides.
  • Material science: The unique structure could be explored for use in creating novel polymers or materials with specific properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Protein binding studies: Investigating how the compound interacts with target proteins can provide insights into its mechanism of action.
  • Metabolic studies: Understanding how the compound is metabolized in vivo can help predict its pharmacokinetics and toxicity.
  • Synergistic effects: Studies exploring its interactions with other drugs could reveal potential combinations that enhance therapeutic efficacy.

Several compounds share structural similarities with 2-{5,11-dimethyl-2-oxo-10-thia-1,4,8,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8,11-tetraen-4-yl}-N-(3-methoxyphenyl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-chloro-N-(2-methoxyphenyl)acetamideContains a chloro substituent and similar acetamide structureAntimicrobial
2-amino-N-(3-methoxyphenyl)acetamideFeatures an amino group instead of a carbonylAnti-inflammatory
1,4-benzodiazepine derivativesContains a benzodiazepine core with varying substituentsAnxiolytic effects

Uniqueness

The uniqueness of 2-{5,11-dimethyl-2-oxo-10-thia-1,4,8,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8,11-tetraen-4-yl}-N-(3-methoxyphenyl)acetamide lies in its complex heterocyclic structure combined with multiple functional groups that provide diverse reactivity and potential therapeutic applications not found in simpler analogs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

383.10521059 g/mol

Monoisotopic Mass

383.10521059 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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